N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features a bromophenyl group, a methoxy-substituted oxazole ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom to the phenyl ring, often using brominating agents like bromine or N-bromosuccinimide (NBS).
Amidation: Coupling of the bromophenyl and oxazole intermediates with a propanamide group, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.
Reduction: Reduction reactions could target the bromophenyl group or the oxazole ring.
Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Use as a biochemical probe to study cellular processes.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- N-(3-fluorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Uniqueness
The presence of the bromine atom in N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may confer unique electronic and steric properties, potentially leading to different biological activities or chemical reactivity compared to its chloro- or fluoro- analogs.
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
InChI Key |
KUVLBHOJXBBXHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.